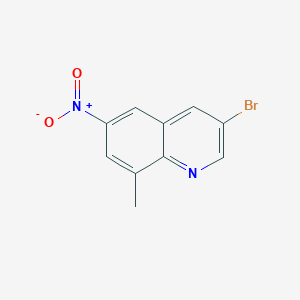

3-Bromo-8-methyl-6-nitroquinoline

Übersicht

Beschreibung

3-Bromo-8-methyl-6-nitroquinoline is a quinoline derivative . It has a molecular formula of C10H7BrN2O2 and an average mass of 267.079 Da .

Synthesis Analysis

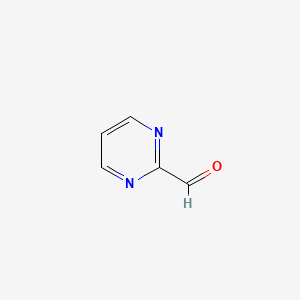

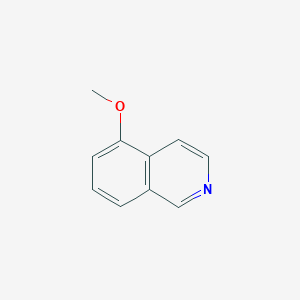

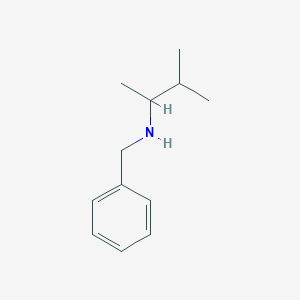

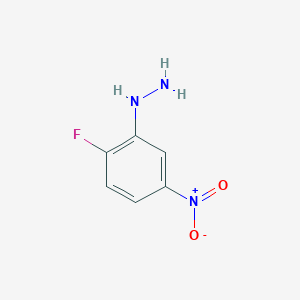

Quinolines have been synthesized using various methods, including the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . These methods often involve the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Molecular Structure Analysis

The molecular structure of 3-Bromo-8-methyl-6-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) allows these compounds to be used in various transformations .Chemical Reactions Analysis

Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis

3-Bromo-8-methyl-6-nitroquinoline is a solid at room temperature . Its InChI code is 1S/C10H7BrN2O2 .Wissenschaftliche Forschungsanwendungen

Anticancer Research

3-Bromo-8-methyl-6-nitroquinoline: is part of the quinoline family, which has been identified as a core structure in many anticancer agents . The nitro group and the bromine atom in this compound can be crucial for its bioactivity, potentially inhibiting cancer cell growth or interacting with DNA to prevent replication.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties . The specific structure of 3-Bromo-8-methyl-6-nitroquinoline may be researched for its efficacy against various Gram-positive and Gram-negative bacteria, contributing to the development of new antibiotics.

Antiviral Applications

The nitroquinoline scaffold is being explored for its antiviral capabilities, including potential activity against HIV and other viruses . The bromine and methyl groups may enhance the compound’s ability to interfere with viral replication processes.

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating many diseases3-Bromo-8-methyl-6-nitroquinoline could be studied for its ability to modulate inflammatory pathways, offering insights into new anti-inflammatory drugs .

Antituberculosis (TB) Potential

Given the ongoing challenge of TB and the emergence of drug-resistant strains, there is a continuous search for novel treatments. The structural features of 3-Bromo-8-methyl-6-nitroquinoline might be effective against Mycobacterium tuberculosis, the bacteria responsible for TB .

Antimalarial Activity

Quinolines have a rich history in antimalarial drugs, with chloroquine being a well-known example. Research into 3-Bromo-8-methyl-6-nitroquinoline could uncover new pathways for treating malaria, especially in the face of increasing drug resistance .

Antioxidant Effects

Oxidative stress contributes to numerous diseases, including neurodegenerative disorders. The electron-withdrawing effects of the nitro group in 3-Bromo-8-methyl-6-nitroquinoline might provide antioxidant properties, which can be harnessed in therapeutic applications .

Green Chemistry Applications

The synthesis and application of quinoline derivatives are moving towards greener and more sustainable methods3-Bromo-8-methyl-6-nitroquinoline could be used in studies aiming to develop eco-friendly synthetic routes for medicinal chemistry .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-8-methyl-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c1-6-2-9(13(14)15)4-7-3-8(11)5-12-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHOVNCABQDJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC(=CN=C12)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455918 | |

| Record name | 3-Bromo-8-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-8-methyl-6-nitroquinoline | |

CAS RN |

210708-22-8 | |

| Record name | 3-Bromo-8-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

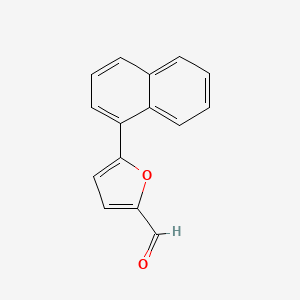

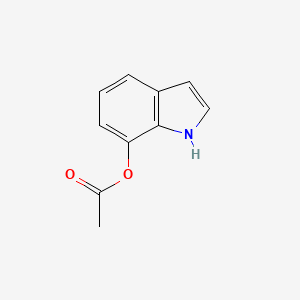

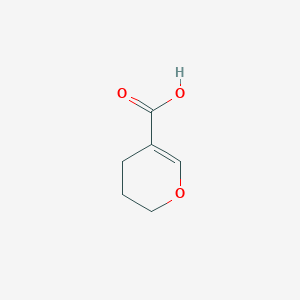

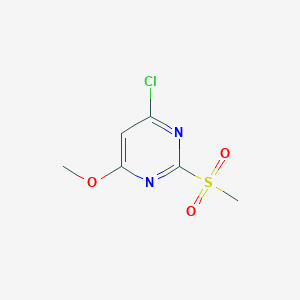

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)

![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)